molecular formula C5H2ClI2N B176591 2-Chloro-3,4-diiodopyridine CAS No. 153034-91-4

2-Chloro-3,4-diiodopyridine

Cat. No. B176591
M. Wt: 365.34 g/mol
InChI Key: KVKNKYILEPWLQE-UHFFFAOYSA-N
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Description

2-Chloro-3,4-diiodopyridine is a chemical compound with the linear formula C5H2ClI2N . It has a molecular weight of 365.34 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 2-Chloro-3,4-diiodopyridine is 1S/C5H2ClI2N/c6-5-4(8)3(7)1-2-9-5/h1-2H . The SMILES string representation is Clc1nccc(I)c1I .


Physical And Chemical Properties Analysis

2-Chloro-3,4-diiodopyridine is a solid substance . It has a molecular weight of 365.34 . The melting point is between 159-163°C .

Scientific Research Applications

Palladium-Catalysed Aminocarbonylation

The use of 2-chloro-3,4-diiodopyridine in palladium-catalysed aminocarbonylation has been explored. This process involves the formation of products containing carboxamide and ketocarboxamide functionalities, alongside the formation of imides when ortho-diiodo compounds are used as substrates. Various products are synthesized through appropriate modification of reaction conditions, indicating synthetic interest in yields (Takács, Varga, Kardos, & Kollár, 2017).

Iterative and Regioselective Cross-Couplings

2-Chloro-3,4-diiodopyridine has been used in a one-pot synthesis from 2-chloropyridine via a Directed ortho Metallation/Halogen Dance mechanism. Sequential, iterative Suzuki–Miyaura cross-couplings with various functionalised heteroaryl and arylboronic acids lead to novel 2,3,4-triheteroarylpyridine scaffolds, including sterically hindered derivatives. This showcases its utility in creating complex molecular structures (Daykin, Siddle, Ankers, Batsanov, & Bryce, 2010).

Regioselective Difunctionalization of Pyridines

2-Chloro-3,4-diiodopyridine is involved in regioselective 3,4-difunctionalization of 3-chloropyridines, leading to various 2,3,4-trisubstituted pyridines. This method, adaptable to continuous flow set-up, demonstrates the compound's role in creating key intermediates for pharmaceuticals like (±)-paroxetine (Heinz, Djukanovic, Filipponi, Martin, Karaghiosoff, & Knochel, 2021).

Nucleophilic Substitution Reactions

In the context of nucleophilic substitution reactions, 2-chloro-3,4-diiodopyridine is replaced by primary and secondary aliphatic and heterocyclic amines, demonstrating its reactivity and potential in synthesizing aminopyridines, hydrazinopyridines, azidopyridines, and pyridotetrazoles, which are valuable in various chemical processes (Bomika, Andaburskaya, Pelcher, & Dubur, 1976).

Synthesis of Polyhalogenated 4,4'-Bipyridines

This compound serves as a starting material for synthesizing polyhalogenated 4,4'-bipyridines through a simple dimerization procedure. This synthesis pathway is crucial for creating diverse halogenated bipyridines, often used in various chemical and pharmaceutical applications (Abboud, Mamane, Aubert, Lecomte, & Fort, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

2-chloro-3,4-diiodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClI2N/c6-5-4(8)3(7)1-2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKNKYILEPWLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClI2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439808
Record name 2-Chloro-3,4-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,4-diiodopyridine

CAS RN

153034-91-4
Record name 2-Chloro-3,4-diiodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153034-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,4-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153034-91-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
LM Daykin, JS Siddle, AL Ankers, AS Batsanov… - Tetrahedron, 2010 - Elsevier
A one-pot synthesis of 2-chloro-3,4-diiodopyridine from 2-chloropyridine is described via a Directed ortho Metallation (DoM)/Halogen Dance (HD) mechanism in 26–28% yields. By …
Number of citations: 32 www.sciencedirect.com
P Rocca, C Cochennec, F Marsais… - The Journal of …, 1993 - ACS Publications
Results (I) Metalation of 2-Halo-3-iodopyridines (Chloro and Fluoro). 2-Fluoro-and 2-chloro-3-iodopyridines (1 and 2) were readily prepared from the corresponding 2-halopyridines by …
Number of citations: 171 pubs.acs.org
A Takács, GM Varga, J Kardos, L Kollár - Tetrahedron, 2017 - Elsevier
The aminocarbonylation of 2,5- and 2,3-diiodopyridine, as well as 2-chloro-3,4-diiodopyridine with carbon monoxide and various primary and secondary amines was carried out using …
Number of citations: 16 www.sciencedirect.com
C Doebelin, P Wagner, F Bihel, N Humbert… - The journal of …, 2014 - ACS Publications
Starting from commercially available 2-chloro-3-hydroxypyridine, a new route leading to the first protypical pentaarylpyridine bearing five different substituents is reported. This strategy …
Number of citations: 50 pubs.acs.org
J SIDDLE - 2010 - etheses.dur.ac.uk
Described herein are copper-catalysed NC heteroarylations of benzimidazole, 1-methylbenzimidazolone, imidazole and pyrrole. The products of these reactions then undergo palladium…
Number of citations: 4 etheses.dur.ac.uk
M Schnürch - Halogenated Heterocycles: Synthesis, Application and …, 2012 - Springer
The decoration of heterocycles with functional groups and substituents is of great importance for many fields of chemistry. In this context, selective functionalizations of certain positions …
Number of citations: 27 link.springer.com
D Zhao, J You, C Hu - Chemistry–A European Journal, 2011 - Wiley Online Library
The biheteroaryl structural motif is prevalent in polymers, advanced materials, liquid crystals, ligands, molecules of medicinal interest, and natural products. Many types of synthetic …
R Rossi, F Bellina, M Lessi - Advanced Synthesis & Catalysis, 2012 - Wiley Online Library
The palladium‐catalyzed Suzuki–Miyaura reaction of multiply halogenated, electron‐rich and electron‐deficient heteroarenes is one of the most reliable and environmentally friendly …
Number of citations: 160 onlinelibrary.wiley.com
S Cardoza, MK Shrivash, P Das… - The Journal of Organic …, 2020 - ACS Publications
Sequence-specific C-arylation strategies have important applications in medicinal and material research. These strategies allow C–C bond formations in a regioselective manner to …
Number of citations: 14 pubs.acs.org
S Hedir, M De Giorgi, J Fogha, M De Pascale… - European Journal of …, 2018 - Elsevier
Protein-protein interactions are attractive targets because they control numerous cellular processes. In oncology, apoptosis regulating Bcl-2 family proteins are of particular interest. …
Number of citations: 15 www.sciencedirect.com

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